molecular formula C31H47N5O7S B15380190 (S,R,S)-Ahpc-CO-peg3-C2-amine

(S,R,S)-Ahpc-CO-peg3-C2-amine

Cat. No.: B15380190
M. Wt: 633.8 g/mol
InChI Key: QGVUNCYHQWUFHD-CERRFVOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-Ahpc-CO-peg3-C2-amine is a synthetic compound characterized by its stereospecific configuration and modular structure. The name reflects its key components:

  • (S,R,S)-Ahpc: A chiral aminohydroxypropyl carbamate moiety, which likely contributes to target-binding specificity due to its stereochemistry.
  • CO: A carbonyl linker that enhances structural rigidity and influences pharmacokinetic properties.
  • peg3: A triethylene glycol (PEG3) spacer, improving solubility and reducing steric hindrance in biological systems.

This compound’s design suggests applications in targeted therapies, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), where precise molecular recognition and linker stability are critical.

Properties

Molecular Formula

C31H47N5O7S

Molecular Weight

633.8 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H47N5O7S/c1-21-27(44-20-34-21)23-7-5-22(6-8-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)9-11-41-13-15-43-16-14-42-12-10-32/h5-8,20,24-25,28,37H,9-19,32H2,1-4H3,(H,33,39)(H,35,38)/t24-,25+,28-/m1/s1

InChI Key

QGVUNCYHQWUFHD-CERRFVOPSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCN)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with PEG Linkers

(4E)-TCO-C3-PEG3-C3-amine (CAS: 2028288-77-7)
  • Structural Differences :
    • Replaces the (S,R,S)-Ahpc group with a (4E)-trans-cyclooctene (TCO) motif, a bioorthogonal reagent for click chemistry.
    • Uses C3 (trimethylene) spacers instead of a C2-ethylamine terminus.
  • Functional Implications :
    • The TCO group enables rapid conjugation with tetrazines, making it ideal for in vivo labeling .
    • The longer C3 spacers may reduce steric constraints in conjugation compared to the C2-amine in (S,R,S)-Ahpc-CO-peg3-C2-amine.
Property (S,R,S)-Ahpc-CO-peg3-C2-amine (4E)-TCO-C3-PEG3-C3-amine
Primary Application Targeted drug delivery Bioorthogonal labeling
Solubility High (PEG3-enhanced) Moderate (TCO hydrophobicity)
Conjugation Site C2-amine TCO-reactive group

Stereochemical Variants

Compounds with similar backbones but differing stereochemistry, such as (S)-2-Amino-5-(3-pyridyl)-pentane (CAS: N/A), highlight the importance of chiral centers:

  • (S)-2-Amino-5-(3-pyridyl)-pentane lacks the Ahpc and PEG3 components but shares a terminal amine. Its pyridyl group enhances hydrogen bonding, whereas the Ahpc moiety in (S,R,S)-Ahpc-CO-peg3-C2-amine may prioritize hydrophobic interactions .

Compounds with Carbamate Linkers

Linear non-branched carbamate derivatives, such as TDMs (trehalose dimycolates), demonstrate how linker chemistry impacts biological activity:

  • TDMs exhibit stronger in vitro cytokine induction compared to diester analogues, suggesting that carbamate stability (as seen in (S,R,S)-Ahpc-CO-peg3-C2-amine) enhances immune activation .

Immunostimulatory Potential

Studies on glycolipid analogues (e.g., TMCM and TMMs ) reveal that small structural changes (e.g., ester vs. carbamate linkers) significantly alter cytokine production. For example:

  • TDMs (carbamate-linked) show higher in vitro activity than diester counterparts, but in vivo responses are similar, implying linker-dependent pharmacokinetics .
  • (S,R,S)-Ahpc-CO-peg3-C2-amine ’s carbamate linker may similarly enhance stability and prolong half-life compared to ester-based analogues.

Species-Specific Activity

Comparative studies of CatSper channel activators (e.g., progesterone analogues) demonstrate species-specific responses due to structural nuances. For instance:

  • The (S,R,S)-Ahpc group in (S,R,S)-Ahpc-CO-peg3-C2-amine may confer species selectivity in therapeutic applications, though direct evidence is lacking.

Challenges in Comparative Analysis

  • Lack of Direct Analogues: As noted in regulatory submissions for topical minoxidil, some compounds (e.g., Saw Palmetto derivatives) lack direct structural or functional analogues, complicating comparative studies .
  • Data Gaps: Limited published data on (S,R,S)-Ahpc-CO-peg3-C2-amine’s in vivo performance or clinical relevance necessitates reliance on inferences from structural parallels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.